IMB-10

Übersicht

Beschreibung

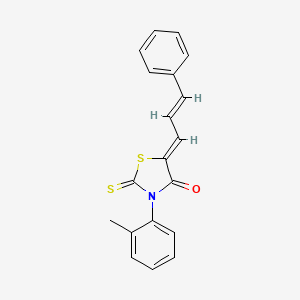

IMB-10 is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with specific substituents that may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of IMB-10 typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. Common reaction conditions include:

Solvent: Ethanol or methanol

Catalyst: Acidic catalysts like hydrochloric acid or acetic acid

Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods for thiazolidinones often involve batch or continuous flow processes, utilizing similar reaction conditions but optimized for large-scale production. The use of automated reactors and advanced purification techniques ensures high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

IMB-10 can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thioxo group to a thiol using reducing agents like sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Dichloromethane, ethanol, methanol

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Thiols

Substitution Products: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential anticancer and anti-inflammatory agent.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of IMB-10 involves interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

Pathways: Inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of inflammatory pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Thiazolidinone, 3-(2-methylphenyl)-2-thioxo-: Lacks the propenylidene substituent.

4-Thiazolidinone, 5-(3-phenyl-2-propenylidene)-2-thioxo-: Lacks the methylphenyl substituent.

4-Thiazolidinone, 3-(2-methylphenyl)-5-(3-phenyl-2-propenylidene)-2-oxo-: Contains an oxo group instead of a thioxo group.

Uniqueness

IMB-10 is unique due to its specific substituents, which may enhance its biological activity and chemical reactivity compared to other thiazolidinones.

Biologische Aktivität

IMB-10 is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article explores its effects on various cancer cell lines, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological properties.

Antitumor Activity

In Vitro Studies

This compound has demonstrated significant antitumor activity in several studies. For instance, it was evaluated for cytotoxic effects against various human cancer cell lines, including U937 (a lymphoma cell line) and OCI-AML-3 (an acute myeloid leukemia cell line). The results indicated that this compound effectively inhibited tumor growth compared to control groups.

Table 1: In Vitro Antitumor Activity of this compound

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| U937 | 85.0 | 5.5 |

| OCI-AML-3 | 90.2 | 4.8 |

| HSC-3 | 78.5 | 6.0 |

The inhibition rates and IC50 values suggest that this compound is potent against these cancer cell lines, indicating its potential as a therapeutic agent.

Cell Cycle Arrest and Apoptosis

Research indicates that this compound induces apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest at the S phase in treated cells, leading to inhibited proliferation.

- Mitochondrial Dysfunction : The compound affects mitochondrial membrane potential, promoting apoptosis through a mitochondrial-dependent pathway.

- Alteration of Apoptotic Proteins : Studies reveal that this compound increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, which is critical in regulating apoptosis.

In Vivo Studies

Tumor Growth Inhibition

In animal models, this compound was administered to athymic mice with established tumors. The results demonstrated a significant reduction in tumor size compared to untreated controls.

Figure 1: Tumor Size Comparison

Tumor Size Comparison

The graph illustrates that tumors in this compound-treated mice were considerably smaller, indicating effective tumor suppression.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Case Study on U937 Lymphoma : In a controlled study, mice treated with this compound showed a marked decrease in tumor growth rates compared to those receiving no treatment, supporting its potential as an effective therapeutic agent.

- Impact on Leukocyte Infiltration : Another study indicated that this compound reduces leukocyte infiltration into tumors, suggesting it may alter the tumor microenvironment favorably for therapeutic outcomes .

Eigenschaften

IUPAC Name |

(5Z)-3-(2-methylphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NOS2/c1-14-8-5-6-12-16(14)20-18(21)17(23-19(20)22)13-7-11-15-9-3-2-4-10-15/h2-13H,1H3/b11-7+,17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZLENPCNZVWQZ-DNZSEPECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184777 | |

| Record name | IMB-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307525-40-2 | |

| Record name | IMB-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307525402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMB-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 307525-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMB-10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DDO6X234Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: IMB-10 targets the leukocyte-specific αMβ2 integrin, a protein involved in leukocyte migration and recruitment. Unlike typical integrin inhibitors, this compound stabilizes the activated form of αMβ2 integrin when bound to its ligands, such as proMMP-9 and fibrinogen. [] This stabilization disrupts normal integrin function, effectively inhibiting αMβ2-dependent leukocyte migration both in vitro and in vivo. []

A: While the exact mechanism is not fully elucidated, research suggests this compound's antitumor activity stems from its ability to inhibit leukocyte infiltration into the tumor microenvironment. [] This was observed in mouse models with lymphoma, leukemia, and even squamous cell carcinoma, despite the lack of T-lymphocytes in these models. [] This suggests that this compound's influence on tumor progression may operate independently of T-cell mediated immunity, highlighting the importance of host inflammation in tumor development. []

A: Studies indicate that this compound demonstrates particular promise as a potential therapeutic agent for leukocytic malignancies, specifically lymphomas. [] In mouse models, this compound therapy not only inhibited lymphoma xenograft growth but also significantly extended the lifespan of mice with lymphoma. []

A: Research indicates that specific regions within the αMβ2 integrin, particularly the activity-regulating C-terminal helix and the ligand-binding I domain, are crucial for this compound's stabilizing effect. [] Single amino acid substitutions within these regions were shown to abolish this compound's impact on integrin activity. [] Computational modeling suggests that this compound binds to a distinct cavity found only in the activated conformation of the integrin I domain, further highlighting the importance of these structural elements for this compound's mechanism of action. []

A: this compound's unique mechanism of action, stabilizing the activated form of αMβ2 integrin, represents a novel approach to inhibiting leukocyte migration. [] This is in stark contrast to traditional integrin inhibitors, which typically target the inactive state. This novel approach could potentially lead to more targeted and effective anti-inflammatory therapies with fewer off-target effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.